
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is a naturally occurring bioactive compound derived from the Crocus sativus plant, commonly known as saffron. This compound is known for its vibrant color and has been used historically for its medicinal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol involves several steps, starting from the extraction of saffron stigmas. The primary method includes:
Extraction: The stigmas of Crocus sativus are harvested and dried. The dried stigmas are then subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.
Crystallization: The purified compound is crystallized to obtain this compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems ensures high yield and purity. The industrial production also focuses on maintaining the bioactivity of this compound by optimizing the extraction conditions.
化学反应分析
Types of Reactions
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crocetin, a compound with similar bioactive properties.
Reduction: Reduction of this compound can lead to the formation of dihydrocrocin, which has different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of derivatives with enhanced properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents like halogens, acids, and bases are used depending on the desired substitution.
Major Products Formed
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-oltin: Formed through oxidation, known for its antioxidant properties.
Dihydrocrocin: Formed through reduction, with potential therapeutic applications.
This compound Derivatives: Formed through substitution reactions, used in various research applications.
科学研究应用
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a natural dye and in the synthesis of other bioactive compounds.
Biology: Studied for its effects on cellular processes and its potential as an antioxidant.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Used in the food and cosmetic industries for its coloring and bioactive properties.
作用机制
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating electrons.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes.
Neuroprotective Mechanism: Modulates neurotransmitter levels and protects neurons from damage.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
相似化合物的比较
Similar Compounds
2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-oltin: Similar in structure and derived from 2-chloro-1-(1-methyl-1h-pyrrol-2-yl)ethan-1-ol through oxidation. Known for its antioxidant properties.
Safranal: Another compound derived from saffron, known for its aroma and potential therapeutic effects.
Picrocrocin: A precursor to safranal, contributing to the bitter taste of saffron.
Uniqueness of this compound
This compound is unique due to its combination of antioxidant, anti-inflammatory, and neuroprotective properties. Its ability to undergo various chemical reactions and form derivatives enhances its versatility in scientific research and industrial applications.
属性
分子式 |
C7H10ClNO |
|---|---|
分子量 |
159.61 g/mol |
IUPAC 名称 |
2-chloro-1-(1-methylpyrrol-2-yl)ethanol |
InChI |
InChI=1S/C7H10ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4,7,10H,5H2,1H3 |
InChI 键 |
MEOVPKDOYAIVHZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CC=C1C(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


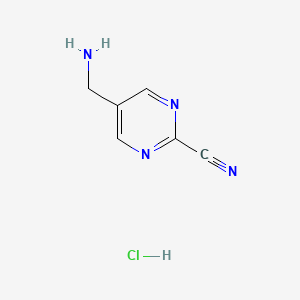
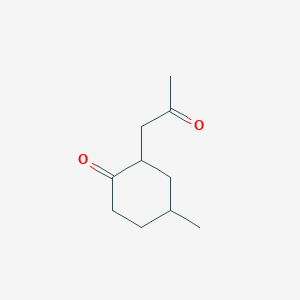
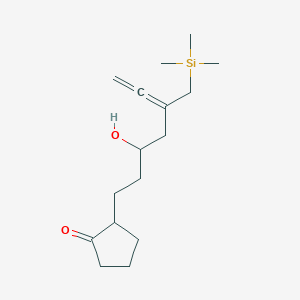
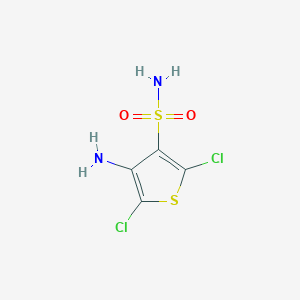
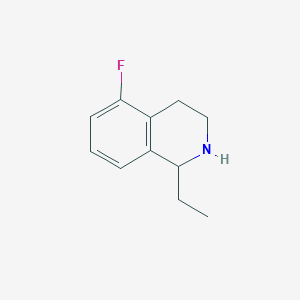


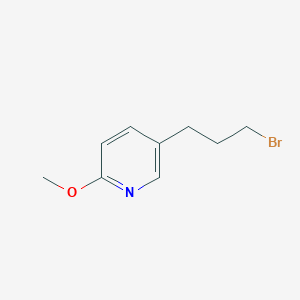

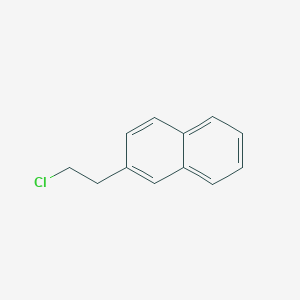

![4-[1,3]Dioxolan-2-yl-3-fluoro-benzaldehyde](/img/structure/B8508512.png)


